molecular formula C12H17ClN2O2S B4615473 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine

1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine

Cat. No. B4615473
M. Wt: 288.79 g/mol
InChI Key: HQKQAUBONPYAMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical reactions, starting from readily accessible precursors. For instance, the preparation of 1,4-disulfopiperazine-1,4-diium chloride as a catalyst highlights the intricate steps involved in synthesizing piperazine-based compounds. These steps can include reactions with secondary amines at room temperature, showcasing the chemical reactivity of the piperazine ring and its derivatives under various conditions (Katritzky et al., 2007).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their chemical behavior and potential applications. Advanced techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations are employed to elucidate their geometry, electronic properties, and interactions. For example, studies on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide have used DFT to compare experimental data with theoretical models, providing insights into the stability and electronic characteristics of these molecules (Sarojini et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, contributing to their diverse applications. Their reactivity includes forming complexes with metals, engaging in substitution reactions, and acting as catalysts in organic synthesis. For instance, the synthesis of phthalazine derivatives using piperazine as a catalyst under solvent-free conditions illustrates the compound's utility in facilitating chemical transformations (Shirini et al., 2017).

Physical Properties Analysis

The physical properties of 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine and its analogs, such as solubility, melting point, and thermal stability, are critical for their processing and application. Techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide data on the thermal stability and degradation patterns of these compounds, which is vital for their application in various industries.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and nucleophilicity of piperazine derivatives, dictate their role in chemical reactions. For example, the Brönsted acidic nature of some piperazine-based catalysts enables them to facilitate a variety of organic reactions, highlighting the importance of understanding these chemical properties for their application in synthesis (Ghauri Koodehi et al., 2017).

Scientific Research Applications

Cocrystallization and Supramolecular Architectures
Research involving the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid explores the effects of hydrogen-bonding on supramolecular architectures. While 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine is not directly mentioned, similar compounds like N,N′-dimethylpiperazine and N-methylpiperazine have been studied for their ability to form complex molecular structures through hydrogen bonding. These findings contribute to the field of crystal engineering and host-guest chemistry, providing insights into how variations in molecular structure can influence overall crystal packing and design (Lei Wang et al., 2011).

Catalytic Synthesis of Tetrasubstituted Imidazoles
Silica-bonded propylpiperazine-N-sulfamic acid, a compound related to 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine, has been utilized as a recyclable solid acid catalyst in the synthesis of highly substituted imidazoles. This method highlights the versatility of piperazine derivatives as catalysts in organic synthesis, offering an efficient, solvent-free approach to synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (K. Niknam et al., 2011).

Corrosion Inhibition
Heterocyclic compounds like 4-methylimidazole, which share a core structural similarity with 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine, have been evaluated as corrosion inhibitors for metals in acidic environments. These studies are essential for developing more effective and environmentally friendly corrosion inhibitors, with implications for extending the lifespan of metal components in various industrial applications (K. Babić-Samardžija et al., 2005).

Imaging of Mesenchymal-Epithelial Transition (MET) Receptor
In the field of medical imaging, compounds structurally related to 1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine have been synthesized for use in positron emission tomography (PET) imaging. These compounds, such as 3-[3,5-dimethyl-4-(4-[11C]methylpiperazinecarbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid, offer a novel approach to quantifying MET receptor in vivo, facilitating the development and efficacy evaluation of MET-targeted cancer therapeutics (Chunying Wu et al., 2010).

Metabolism Studies
Research on the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile provides valuable insights into the biotransformation processes of piperazine-based compounds. Understanding these metabolic pathways is crucial for the development of new therapeutic agents, as it helps predict pharmacokinetic properties and potential metabolite-related toxicity (Xiaomei Jiang et al., 2007).

properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-14-5-7-15(8-6-14)18(16,17)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKQAUBONPYAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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